4-Pyridylethyl thiolacetate 4-Pyridylethyl thiolacetate
Brand Name: Vulcanchem
CAS No.: 385398-71-0
VCID: VC0014164
InChI: InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3
SMILES: CC(=O)SCCC1=CC=NC=C1
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol

4-Pyridylethyl thiolacetate

CAS No.: 385398-71-0

VCID: VC0014164

Molecular Formula: C9H11NOS

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridylethyl thiolacetate - 385398-71-0

Description

4-Pyridylethyl thiolacetate is an organic compound with the molecular formula C₉H₁₁NOS. It is a pyridine derivative that contains a thiolacetate functional group. Primarily used in research settings, 4-Pyridylethyl thiolacetate helps determine the dehydroalanine content in proteins after processing . The compound's structure, which includes a pyridine ring, enhances its biological activity, while the thiolacetate functional group increases its reactivity and potential interactions with biological molecules.

The synthesis of 4-Pyridylethyl thiolacetate can be achieved through nucleophilic displacement reactions, often using water as a solvent to promote environmentally friendly conditions. In these reactions, the thioacetate anion acts as a nucleophile, and the reactions are carefully controlled with a mild base, such as potassium carbonate, to prevent the decomposition of mesylate starting materials. 4-Pyridylethyl thiolacetate is unique because of its specific application in protein chemistry for determining dehydroalanine content.

Research suggests that 4-Pyridylethyl thiolacetate may have biological activities, including antimicrobial properties. For example, it has been shown to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative disorders. Similar compounds include 4-Pyridyl thioacetic acid and 2-Pyrimidyl thioacetic acid.

CAS No. 385398-71-0
Product Name 4-Pyridylethyl thiolacetate
Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
IUPAC Name S-(2-pyridin-4-ylethyl) ethanethioate
Standard InChI InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3
Standard InChIKey SKXOSCYOXNMXIT-UHFFFAOYSA-N
SMILES CC(=O)SCCC1=CC=NC=C1
Canonical SMILES CC(=O)SCCC1=CC=NC=C1
Synonyms Ethanethioic Acid S-[2-(4-Pyridinyl)ethyl] Ester; 4-PETA
PubChem Compound 1521763
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator